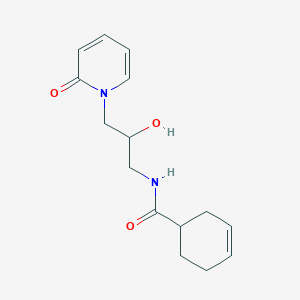
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a compound that combines a cyclohexene carboxamide framework with a pyridinone substructure. This unique combination results in a molecule with varied functional properties that can be explored for different applications in fields ranging from chemistry and biology to medicine and industry.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide, one typically starts with the preparation of 2-oxopyridin-1(2H)-yl derivatives, followed by their attachment to a 2-hydroxypropyl group. The final coupling with cyclohex-3-enecarboxamide involves careful control of reaction conditions to ensure high yield and purity. This usually involves steps like:
Oxidation: of starting materials.
Substitution reactions: to introduce functional groups.
Hydrogenation: to stabilize the cyclohexene ring.
Industrial Production Methods: Industrial synthesis often scales up using catalytic processes to maximize yield and efficiency. This might include:
Catalysts: such as palladium for hydrogenation reactions.
Optimization: of temperature and pressure conditions to favor desired product formation.
Purification: techniques such as recrystallization to achieve high-purity final products.
化学反应分析
Types of Reactions: N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: : Formation of more oxidized derivatives.
Reduction: : Simplification of the compound by reducing certain functional groups.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Acids or bases: to facilitate substitution reactions.
Major products formed depend on the reaction conditions but often include more functionalized derivatives that retain the core structure of the original compound.
科学研究应用
Chemistry: In chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its versatile functional groups allow for a wide range of chemical transformations.
Biology and Medicine: In biology and medicine, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide are studied for their potential as enzyme inhibitors or modulators. This makes them candidates for drug development in treating diseases that involve enzyme dysregulation.
Industry: In industrial applications, it is used in the manufacture of advanced materials and coatings due to its stability and reactive nature.
作用机制
The compound's effects are often mediated through its ability to interact with specific molecular targets. For instance, it might bind to enzyme active sites, altering their activity by:
Inhibiting enzymatic action: .
Modulating metabolic pathways: involved in disease processes.
相似化合物的比较
Compared to other compounds with similar structures, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide stands out due to its unique combination of hydroxyl, pyridinone, and cyclohexene carboxamide functionalities.
Similar Compounds:N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-2-enecarboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide
This compound's distinct functional groups give it unique properties that make it particularly versatile and useful across different scientific and industrial contexts.
属性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2997400.png)
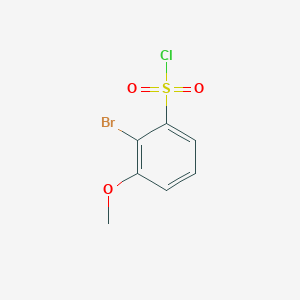
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)



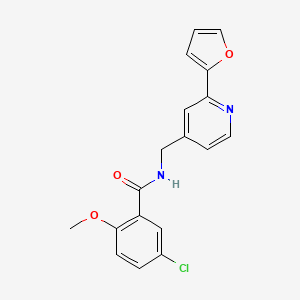
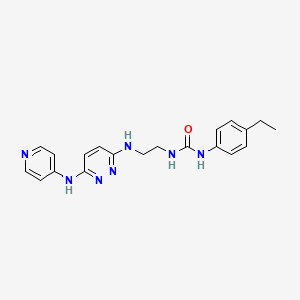
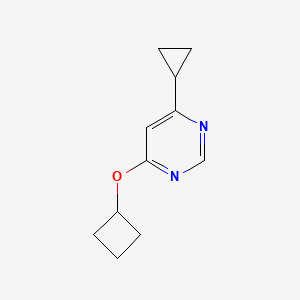
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
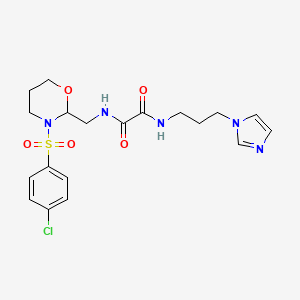
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
